molecular formula C15H11N7OS B12119861 3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B12119861
M. Wt: 337.4 g/mol
InChI Key: WFIAPJJEGLJNHE-UHFFFAOYSA-N
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Description

Our compound has a mouthful of a name, but let’s break it down. It’s a benzotriazinone derivative with a tetrazole ring and a phenyl group. The structure looks like this:

Compound: C8H6N4O2\text{Compound: } \text{C}_8\text{H}_6\text{N}_4\text{O}_2 Compound: C8​H6​N4​O2​

!Compound Structure)

Now that we’ve met our compound, let’s dive into its origins and properties.

Preparation Methods

Synthetic Routes::

    Diels-Alder Reaction:

    Other Methods:

Industrial Production::
  • While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.

Chemical Reactions Analysis

Our compound is no wallflower; it actively participates in various reactions:

    Oxidation: It can undergo oxidation reactions, transforming functional groups.

    Reduction: Reduction processes may lead to different derivatives.

    Substitution: The phenyl group is susceptible to substitution reactions.

    Common Reagents: Nitric acid, hydrogen peroxide, and metal catalysts.

    Major Products: These depend on reaction conditions and substituents.

Scientific Research Applications

Our compound wears many hats:

    Chemistry: It serves as a versatile building block for novel molecules.

    Biology: Researchers explore its interactions with enzymes and receptors.

    Medicine: Its potential as a drug candidate warrants investigation.

    Industry: Perhaps it finds use in materials science or catalysis.

Mechanism of Action

  • The compound likely interacts with specific molecular targets, modulating pathways. Further studies are needed to unravel its precise mechanism.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11N7OS

Molecular Weight

337.4 g/mol

IUPAC Name

3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C15H11N7OS/c23-14-12-8-4-5-9-13(12)16-19-21(14)10-24-15-17-18-20-22(15)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

WFIAPJJEGLJNHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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